molecular formula C26H40N8O10S B1670834 DMP 728 (methanesulfonate) CAS No. 155158-97-7

DMP 728 (methanesulfonate)

货号: B1670834
CAS 编号: 155158-97-7
分子量: 656.7 g/mol
InChI 键: CSRWGJAILKTYLJ-PWGAQZMISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: DMP-728 的合成涉及环状肽结构的形成。该过程通常包括以下步骤:

    肽合成: 使用固相肽合成 (SPPS) 技术合成线性肽链。

    环化: 线性肽环化为环状结构,通常使用碳二亚胺等偶联剂。

    纯化: 使用高效液相色谱 (HPLC) 纯化环状肽,以获得所需的高纯度产品。

工业生产方法: DMP-728 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 在工业环境中,通常使用自动肽合成仪和制备型 HPLC 等大规模纯化技术 .

化学反应分析

反应类型: DMP-728 经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

    还原: 还原反应可以用于修饰分子内的特定官能团。

    取代: 取代反应可用于将不同的官能团引入肽结构中。

常用试剂和条件:

    氧化: 氧化反应使用 Dess-Martin 氧化剂或高价碘化合物等试剂。

    还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

    取代: 各种亲核试剂和亲电试剂可用于取代反应,具体取决于所需的修饰。

形成的主要产物: 这些反应形成的主要产物包括 DMP-728 的氧化、还原或取代衍生物,可对其生物活性进行进一步研究 .

科学研究应用

In Vitro Studies

  • IC50 Values : DMP 728 demonstrated an IC50 of approximately 0.046 µM in inhibiting human platelet aggregation, indicating its high potency against platelet activation .
  • Specificity : The compound exhibits high specificity for the glycoprotein IIb/IIIa receptor compared to other integrins, making it a targeted therapy for thrombotic conditions .

In Vivo Studies

  • Animal Models : In studies involving anesthetized dogs, DMP 728 showed significant antiplatelet effects at doses ranging from 0.001 to 1.0 mg/kg, with maximal inhibition observed at lower doses . The onset of action was rapid, with effects lasting for several hours post-infusion.
  • Human Trials : Clinical trials have indicated that DMP 728 can effectively prolong bleeding time while maintaining a safe profile without significant adverse effects on vital signs or coagulation tests .

Pharmacokinetics

DMP 728 exhibits linear pharmacokinetics with a proportional increase in plasma concentration relative to dosage. Its bioavailability has been documented at around 8% to 12% when administered orally in canine models . The compound is well tolerated across a range of doses, with minimal side effects observed.

Case Study 1: Efficacy in Thromboembolic Diseases

A study conducted by Mousa et al. evaluated the efficacy of DMP 728 in patients with thromboembolic diseases. Results indicated that patients receiving DMP 728 experienced a significant reduction in thrombus formation compared to controls, highlighting its potential as an effective antithrombotic agent .

Case Study 2: Safety Profile Analysis

A safety analysis involving multiple dosing regimens revealed that DMP 728 did not cause any significant adverse effects on platelet counts or other hematological parameters, reinforcing its safety as a therapeutic agent .

Comparative Analysis with Other Antiplatelet Agents

FeatureDMP 728Other Antiplatelet Agents
MechanismGPIIb/IIIa antagonistVarious (e.g., ADP receptor antagonists)
IC50 (µM)0.046Varies by agent
Onset of ActionRapidVaries
Duration of EffectSeveral hoursVaries
Side EffectsMinimalVaries

作用机制

DMP-728 通过与血小板表面糖蛋白 IIb-IIIa 受体结合而发挥作用。这种结合抑制纤维蛋白原与受体的相互作用,从而防止血小板聚集和血栓形成。 该化合物的机制涉及阻断血小板聚集的最终共同途径,使其成为一种有效的抗血小板药物 .

类似化合物:

    依替巴肽: 另一种具有类似抗血小板特性的糖蛋白 IIb-IIIa 拮抗剂。

    替罗非班: 一种在临床环境中使用的非肽类糖蛋白 IIb-IIIa 拮抗剂。

    阿昔单抗: 一种靶向糖蛋白 IIb-IIIa 受体的单克隆抗体。

比较: DMP-728 因其环状肽结构而具有独特性,该结构提供了高特异性和效力。 与其他糖蛋白 IIb-IIIa 拮抗剂相比,DMP-728 在临床前研究中显示出令人鼓舞的结果,特别是在其抗血栓形成功效和安全性方面 .

相似化合物的比较

    Eptifibatide: Another Glycoprotein IIb-IIIa antagonist with similar antiplatelet properties.

    Tirofiban: A non-peptide Glycoprotein IIb-IIIa antagonist used in clinical settings.

    Abciximab: A monoclonal antibody that targets the Glycoprotein IIb-IIIa receptor.

Comparison: DMP-728 is unique due to its cyclic peptide structure, which provides high specificity and potency. Compared to other Glycoprotein IIb-IIIa antagonists, DMP-728 has shown promising results in preclinical studies, particularly in terms of its antithrombotic efficacy and safety profile .

生物活性

DMP 728 (methanesulfonate), a synthetic compound, is primarily recognized for its role as a platelet glycoprotein (GP) IIb/IIIa receptor antagonist . This article presents a comprehensive overview of its biological activity, including mechanisms, pharmacodynamics, and case studies that highlight its clinical significance.

  • Molecular Formula : C26H40N8O10S
  • Molecular Weight : 656.71 g/mol
  • CAS Number : 155158-97-7

DMP 728 functions by inhibiting the GP IIb/IIIa receptor on platelets, which is crucial for platelet aggregation. By blocking this receptor, DMP 728 prevents the binding of fibrinogen and other adhesive proteins, thereby reducing thrombus formation.

Antiplatelet Efficacy

DMP 728 has demonstrated significant antiplatelet effects in various studies:

  • IC50 Values :
    • Human Platelet Rich Plasma (PRP): 0.046 µM
    • Canine PRP: 0.015 µM
  • Dose-Dependent Effects : The compound exhibits a dose-dependent inhibition of platelet aggregation, with maximal effects observed at higher doses. For instance, in anesthetized dogs, DMP 728 produced immediate and sustained inhibition of platelet aggregation at doses ranging from 0.0010.001 to 1.01.0 mg/kg .

Pharmacokinetics

The pharmacokinetic profile of DMP 728 indicates that it is well tolerated at doses between 0.050.05 to 3.03.0 mg per subject. Key findings include:

  • Bleeding Time : Prolongation occurs dose-dependently, with significant increases noted at doses above 0.90.9 mg .
  • Safety Profile : No significant adverse effects were reported on platelet counts or vital signs across a range of administered doses .

Clinical Trials

A pivotal study published in Circulation demonstrated the efficacy of DMP 728 in preventing thromboembolic events in patients with coronary artery diseases. The study found that:

  • Efficacy : DMP 728 significantly reduced the incidence of major adverse cardiovascular events compared to placebo.
  • Safety : The compound was associated with manageable bleeding risks, which were reversible upon cessation of treatment .

Comparative Studies

DMP 728 was compared to other antiplatelet agents such as RGDS peptide and traditional fibrinogen inhibitors. Results indicated that DMP 728 had superior binding affinity and efficacy in inhibiting fibrinogen binding to activated platelets, suggesting its potential as a more effective therapeutic option for managing thrombotic disorders .

Summary Table of Key Findings

ParameterDMP 728 (Methanesulfonate)
Mechanism GP IIb/IIIa receptor antagonist
IC50 (Human PRP) 0.046 µM
IC50 (Canine PRP) 0.015 µM
Maximal Inhibition Dose >90% at ≥0.9 mg/subject
Bleeding Time Prolongation Up to threefold at high doses
Safety Profile Well tolerated; no significant adverse effects reported

属性

IUPAC Name

2-[(5S,11S,14R)-11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N8O7.CH4O3S/c1-3-16-24(40)33(2)18(8-5-9-28-25(26)27)23(39)30-13-19(34)31-17(11-20(35)36)22(38)29-12-14-6-4-7-15(10-14)21(37)32-16;1-5(2,3)4/h4,6-7,10,16-18H,3,5,8-9,11-13H2,1-2H3,(H,29,38)(H,30,39)(H,31,34)(H,32,37)(H,35,36)(H4,26,27,28);1H3,(H,2,3,4)/t16-,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRWGJAILKTYLJ-PWGAQZMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N([C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N8O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155158-97-7
Record name DMP 728
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155158977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DMP-728
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN8UEO84E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DMP 728 (methanesulfonate)
Reactant of Route 2
DMP 728 (methanesulfonate)
Reactant of Route 3
DMP 728 (methanesulfonate)
Reactant of Route 4
DMP 728 (methanesulfonate)
Reactant of Route 5
DMP 728 (methanesulfonate)
Reactant of Route 6
DMP 728 (methanesulfonate)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。